molecular formula C20H15F3O3 B6385044 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261942-41-9

5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6385044
CAS RN: 1261942-41-9
M. Wt: 360.3 g/mol
InChI Key: HIBLTDFNKQNCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% (5-BTP-3-TFP) is an organic compound with a molecular formula of C14H13F3O2. It is a colorless to pale yellow liquid at room temperature and is insoluble in water. 5-BTP-3-TFP is used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. 5-BTP-3-TFP has a wide range of applications in the field of scientific research due to its unique properties and chemical structure.

Mechanism of Action

5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is a reactive and versatile compound that can be used in a variety of organic reactions. In organic synthesis, it is used as a reagent to synthesize a variety of compounds, such as amines, alcohols, and carboxylic acids. In chromatography and spectroscopy, it is used to analyze proteins, carbohydrates, and lipids. 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is also used as an intermediate in the production of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects on humans or animals. It is not toxic or carcinogenic and has no known adverse effects. It is not metabolized in the body and is not known to interact with any other compounds.

Advantages and Limitations for Lab Experiments

5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% has a number of advantages and limitations when used in laboratory experiments. The major advantage of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is its low cost and availability. It is also relatively safe to use and has a low toxicity level. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is soluble in many organic solvents, making it easy to use in a variety of laboratory experiments.
A major limitation of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, it is flammable and may react with other compounds, which can lead to unexpected results.

Future Directions

The future potential applications of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% are vast. It can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. It can also be used in the analysis of proteins, carbohydrates, and lipids. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% can be used as a catalyst in organic reactions, such as Diels-Alder reactions, and in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. Finally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% can be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized through a two-step process involving the reaction of 3-bromobenzyl alcohol with trifluoromethyl phenol and the subsequent reaction of the resulting intermediate with sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-120 °C. The reaction is completed in a few hours, and the product is isolated by distillation.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, such as organic synthesis, chromatography, and spectroscopy. It is used as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is used in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the analysis of proteins, carbohydrates, and lipids.

properties

IUPAC Name

3-(3-phenylmethoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O3/c21-20(22,23)26-19-11-16(9-17(24)12-19)15-7-4-8-18(10-15)25-13-14-5-2-1-3-6-14/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBLTDFNKQNCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686765
Record name 3'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261942-41-9
Record name [1,1′-Biphenyl]-3-ol, 3′-(phenylmethoxy)-5-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261942-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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